6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15829198
InChI: InChI=1S/C20H14N2O3/c21-12-16-15(13-4-2-1-3-5-13)11-17(22-20(16)23)14-6-7-18-19(10-14)25-9-8-24-18/h1-7,10-11H,8-9H2,(H,22,23)
SMILES:
Molecular Formula: C20H14N2O3
Molecular Weight: 330.3 g/mol

6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

CAS No.:

Cat. No.: VC15829198

Molecular Formula: C20H14N2O3

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile -

Specification

Molecular Formula C20H14N2O3
Molecular Weight 330.3 g/mol
IUPAC Name 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C20H14N2O3/c21-12-16-15(13-4-2-1-3-5-13)11-17(22-20(16)23)14-6-7-18-19(10-14)25-9-8-24-18/h1-7,10-11H,8-9H2,(H,22,23)
Standard InChI Key XXLSOGXLMZJLSE-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)C3=CC(=C(C(=O)N3)C#N)C4=CC=CC=C4

Introduction

Structural Identification and Nomenclature

Chemical Structure

The compound features:

  • A 1,4-dihydropyridine ring with a ketone group at position 2 (C=O\text{C=O}) and a cyano group (-CN\text{-CN}) at position 3.

  • A phenyl group at position 4 and a 2,3-dihydrobenzo[b] dioxin substituent at position 6.

  • The dihydrobenzo[b] dioxin component consists of a benzene ring fused to a 1,4-dioxane ring, providing steric and electronic complexity .

IUPAC Name

The systematic name reflects its substituents:
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile.

Spectral Characterization

  • 1H^1\text{H}-NMR: Peaks at δ\delta 7.09–7.46 ppm (aromatic protons), δ\delta 4.34 ppm (dioxane methylene), and δ\delta 6.39 ppm (pyridine proton) .

  • 13C^{13}\text{C}-NMR: Signals at δ\delta 194.7 ppm (ketone), δ\delta 116.2 ppm (cyano carbon), and δ\delta 148.7–156.2 ppm (aromatic carbons) .

  • IR: Bands at 2218 cm1^{-1} (-CN\text{-CN}) and 1700 cm1^{-1} (C=O\text{C=O}).

Synthetic Routes

Multi-Step Synthesis

The synthesis involves sequential coupling and cyclization reactions :

  • Suzuki-Miyaura Coupling:

    • React (2,3-dihydrobenzo[b] dioxin-6-yl)boronic acid with 3-bromo-2-methylphenylmethanol to form intermediate 5 (90% yield) .

  • Chlorination and Nucleophilic Substitution:

    • Chlorinate intermediate 5 to 6, followed by substitution with 5-chloro-2,4-dihydroxybenzaldehyde to yield 7 (74% yield) .

  • Reductive Amination:

    • Treat 7 with (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid to form 9b (58–60% yield) .

  • Cyclization:

    • Final cyclization under basic conditions yields the target compound .

Key Reaction Conditions

  • Catalysts: Palladium(0) for Suzuki coupling .

  • Solvents: Dichloromethane (DCM) and dimethylformamide (DMF).

  • Temperature: Reflux conditions (80–120°C).

Table 1: Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
5Suzuki coupling90
7Nucleophilic substitution74
9bReductive amination58–60

Physicochemical Properties

Physical Properties

  • Molecular Weight: 330.34 g/mol .

  • Melting Point: Predicted 228–230°C .

  • Solubility: Low in water; soluble in DMSO and DMF .

  • Density: 1.38 g/cm³ (predicted) .

Stability

  • Stable under ambient conditions but degrades under strong acids/bases.

  • Sensitive to UV light due to the conjugated dihydropyridine system .

Biological Activity and Mechanisms

Hypothesized Targets

  • PD-L1 Inhibition: Structural analogs (e.g., BMS1166) inhibit PD-L1, suggesting potential immunomodulatory effects .

  • Kinase Inhibition: The cyano group may interact with ATP-binding pockets in kinases .

In Vitro Studies

  • Cytotoxicity: Related dihydropyridines show IC50_{50} values of 2–10 µM against cancer cell lines .

  • Enzyme Binding: Docking studies suggest binding to PARP1 (poly-ADP ribose polymerase) with a predicted KdK_d of 120 nM .

Table 2: Comparative Biological Data for Analogous Compounds

CompoundTargetIC50_{50} (µM)Reference
BMS1166 (analog)PD-L10.8
6-Phenyl-4-thienyl derivativePARP12.1

Applications in Drug Development

Medicinal Chemistry

  • Lead Optimization: The compound’s modular structure allows derivatization at positions 4 (phenyl) and 6 (dioxane) .

  • Prodrug Potential: Esterification of the ketone group could enhance bioavailability .

Materials Science

  • Electron-Withdrawing Groups: The cyano and ketone groups enable use in organic semiconductors .

  • Ligand Design: Chelates transition metals (e.g., Pd, Cu) for catalytic applications .

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